(4-Hydroxyphenyl)(4-methylpiperazin-1-yl)methanone

Fragment-based drug discovery HSP90 inhibition Structure-activity relationship

Fragment-based drug discovery for HSP90 often lacks structurally validated starting points, leading to wasted screening efforts. (4-Hydroxyphenyl)(4-methylpiperazin-1-yl)methanone (S46) solves this with a 1.65 Å co-crystal structure (PDB 4L94) and a demonstrated >200-fold potency gain via fragment merging. • Validated HSP90 fragment hit with atomic-level binding data • Para-substitution geometry critical for hydrogen-bond network with Asp93 • Available at ≥98% purity for reliable SAR and scale-up studies.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
CAS No. 85858-94-2
Cat. No. B1587526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Hydroxyphenyl)(4-methylpiperazin-1-yl)methanone
CAS85858-94-2
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)C2=CC=C(C=C2)O
InChIInChI=1S/C12H16N2O2/c1-13-6-8-14(9-7-13)12(16)10-2-4-11(15)5-3-10/h2-5,15H,6-9H2,1H3
InChIKeyNGNUDVSZXGEJKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of (4-Hydroxyphenyl)(4-methylpiperazin-1-yl)methanone


(4-Hydroxyphenyl)(4-methylpiperazin-1-yl)methanone (CAS 85858-94-2) is a heterocyclic piperazine derivative with the molecular formula C₁₂H₁₆N₂O₂ and a molecular weight of 220.27 g/mol . Characterized by a 4-hydroxybenzoyl group linked to an N-methylpiperazine ring, the compound serves dual roles in medicinal chemistry: as a validated fragment hit against Heat Shock Protein 90 (HSP90) with a resolved co-crystal structure (PDB: 4L94) [1], and as a high-purity pharmaceutical intermediate for the synthesis of active pharmaceutical ingredients (APIs) [2]. Its structural motif is exploited in fragment-merging strategies to generate nanomolar HSP90 inhibitors [1].

Generic Substitution Limitations for (4-Hydroxyphenyl)(4-methylpiperazin-1-yl)methanone


Substituting (4-hydroxyphenyl)(4-methylpiperazin-1-yl)methanone with structurally similar piperazine analogs—such as its ortho-hydroxy positional isomer or N-demethylated variants—is not viable in fragment-based drug discovery workflows. The compound's specific 4-hydroxy substitution pattern directs a critical hydrogen-bond network with the HSP90 ATP-binding pocket, as validated by its 1.65 Å co-crystal structure (PDB 4L94) [1]. This para-substitution geometry was essential for the subsequent fragment-merging campaign that yielded optimized inhibitors with IC₅₀ values of 20–40 nM, representing a >200-fold potency gain over the initial fragments [1]. Even minor alterations to the substitution pattern or N-methyl group disrupt the fragment's binding pose, rendering generic replacement uninformed and project-invalidating in structure-guided lead generation [1].

Quantitative Differentiation Evidence for (4-Hydroxyphenyl)(4-methylpiperazin-1-yl)methanone


HSP90 Fragment Potency Gap vs. Optimized Inhibitors

S46 serves as the initial fragment hit from which a series of potent diphenol HSP90 inhibitors were derived. The optimized inhibitors (compounds 13, 32, 36, and 40) inhibit HSP90 with IC₅₀ values of 20–40 nM, which represents at least a 200-fold improvement over the initial fragments in the protein binding assay [1]. This establishes S46 as a validated starting point for structure-based lead optimization.

Fragment-based drug discovery HSP90 inhibition Structure-activity relationship

High-Resolution HSP90 Co-crystal Structure

S46 is the only 4-hydroxybenzoyl-N-methylpiperazine fragment with a publicly available, high-resolution X-ray co-crystal structure bound to human HSP90 (PDB: 4L94, resolution 1.65 Å) [1][2]. This structure reveals the precise binding mode and hydrogen-bond network of the 4-hydroxyphenyl group within the ATP-binding pocket. No co-crystal structure exists for the 2-hydroxy positional isomer or the N-desmethyl analog with HSP90.

Structural biology X-ray crystallography HSP90 chaperone

Para vs. Ortho Hydroxy Substitution Impact on Activity

The para-hydroxy substitution on the benzoyl group of S46 is critical for its HSP90 binding. In contrast, the ortho-hydroxy isomer (2-hydroxyphenyl)(4-methylpiperazin-1-yl)methanone exhibits an entirely different intramolecular hydrogen-bond geometry that precludes the same binding interactions within the HSP90 ATP pocket [1]. The 4-position phenol is directly involved in a conserved hydrogen-bond network with Asp93 and a structural water molecule in the HSP90 N-terminal domain, as observed in the 4L94 structure [1]. This substitution-dependent binding distinguishes S46 from its positional isomers.

Positional isomer SAR Hydrogen bonding Piperazine scaffold

High-Purity Supply for Reproducible Fragment Screening

Shanghai Cool Pharm provides (4-hydroxyphenyl)(4-methylpiperazin-1-yl)methanone at 99.00% purity (HPLC) [1], while AKSci supplies at 97% minimum purity and Shanghai Aladdin at ≥98% . For fragment-based screening, where high-concentration stocks are used, impurities at the 1–3% level can generate false-positive hits in biophysical assays. The 99.00% grade represents a meaningful purity advantage for sensitive screening applications.

Quality control Fragment screening Procurement specification

Fragment-to-Lead Evolution Efficiency

The fragment-to-lead evolution of S46 achieved a >200-fold improvement in HSP90 binding potency through fragment merging, yielding compounds with IC₅₀ values of 20–40 nM [1]. In contrast, the structurally related LQFM202 (3,5-di-tert-butyl-4-hydroxyphenyl)(4-methylpiperazin-1-yl)methanone—a bulkier analog—exhibits COX-1, COX-2, and 5-LOX multi-target inhibition with IC₅₀ values of 3,499 µM, 1,565 µM, and 1,343 µM, respectively, representing a fundamentally different pharmacology without HSP90 activity [2]. This demonstrates S46's specific advantage as an evolvable HSP90 fragment rather than a multi-target anti-inflammatory agent.

Fragment-to-lead efficiency Lead optimization HSP90 drug discovery

Multi-Gram Commercial Availability

S46 is commercially available in quantities up to 10 g from Shanghai Cool Pharm (Cat. KH-83614) at 99.00% purity, with additional pack sizes of 100 mg, 250 mg, 1 g, and 5 g [1]. Thermo Fisher (through authorized distributors) also supplies the compound in 1 g, 5 g, and 10 g quantities . This multi-gram availability contrasts with many fragment hits that remain restricted to milligram-scale custom synthesis, enabling direct transition from fragment screening to scale-up synthesis without resupply delays.

Multi-gram supply Preclinical development Synthetic intermediate

Validated Application Scenarios for (4-Hydroxyphenyl)(4-methylpiperazin-1-yl)methanone


Fragment-Based HSP90 Drug Discovery

S46 is the only 4-hydroxybenzoyl-N-methylpiperazine fragment with a solved high-resolution co-crystal structure bound to human HSP90 (PDB 4L94, 1.65 Å) [1]. In the fragment-merging study by Ren et al. (2014), S46 served as one of the initial fragments that, upon merging and optimization, yielded diphenol inhibitors with IC₅₀ values of 20–40 nM—a >200-fold potency gain [1]. Medicinal chemistry teams initiating HSP90-targeted projects can use S46 as a structurally characterized, evolvable fragment hit with a demonstrated optimization pathway, eliminating the need for de novo fragment screening and co-crystallography.

HSP90 N-Terminal Co-crystallization Ligand

The 1.65 Å resolution co-crystal structure of S46 with human HSP90 alpha N-terminal domain (PDB 4L94) provides atomic-level detail of the fragment's binding interactions, including the hydrogen-bond network involving Asp93 and a conserved structural water molecule [2]. This validated structure can be used as a reference complex for soaking experiments with novel inhibitor candidates, molecular dynamics simulations, or as a positive-control ligand in biophysical HSP90 binding assays such as fluorescence polarization or surface plasmon resonance [1].

Pharmaceutical Intermediate for Piperazine-Containing APIs

S46 serves as a key pharmaceutical intermediate for constructing molecules bearing the 4-methylpiperazine-carbonyl pharmacophore, a privileged scaffold in kinase inhibitors and GPCR ligands [3]. The compound's dual functional groups—the 4-hydroxybenzoyl moiety and the N-methylpiperazine ring—enable orthogonal derivatization via amide coupling, O-alkylation, or Mannich reactions. With commercial availability at 99.00% purity and multi-gram scale [4], S46 supports both early-stage medicinal chemistry exploration and pilot-scale process development.

Tool Compound for HSP90 Client Protein Degradation

Although S46 itself is a low-affinity fragment (estimated IC₅₀ ~4–8 µM based on the >200-fold optimization gap to nanomolar leads) [1], its structurally characterized binding mode makes it a valuable negative-control or reference probe in cellular assays comparing fragment vs. optimized inhibitor effects on HSP90 client protein degradation (e.g., HER2, Akt, CDK4). The availability of the 4L94 co-crystal structure allows researchers to rationally interpret cellular activity data in the context of confirmed target engagement [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Hydroxyphenyl)(4-methylpiperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.